molecular formula C7H13BrO B6283159 rac-(1R,2R)-2-bromocycloheptan-1-ol, trans CAS No. 68522-08-7

rac-(1R,2R)-2-bromocycloheptan-1-ol, trans

Cat. No.: B6283159
CAS No.: 68522-08-7
M. Wt: 193.08 g/mol
InChI Key: ZVAKWPYIARQXGC-RNFRBKRXSA-N
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Description

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, is a chiral compound with a bromine atom and a hydroxyl group attached to a seven-membered cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, typically involves the bromination of cycloheptene followed by the addition of a hydroxyl group. One common method is the reaction of cycloheptene with N-bromosuccinimide (NBS) in the presence of light to form 2-bromocycloheptene. This intermediate is then subjected to hydroboration-oxidation using borane (BH3) and hydrogen peroxide (H2O2) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding cycloheptanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 2-bromocycloheptanone.

    Reduction: Formation of cycloheptanol.

    Substitution: Formation of 2-aminocycloheptanol or 2-thiocycloheptanol derivatives.

Scientific Research Applications

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with active sites or allosteric sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Rac-(1R,2R)-2-chlorocycloheptan-1-ol, trans: Similar structure but with a chlorine atom instead of bromine.

    Rac-(1R,2R)-2-iodocycloheptan-1-ol, trans: Similar structure but with an iodine atom instead of bromine.

    Rac-(1R,2R)-2-fluorocycloheptan-1-ol, trans: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans, is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its halogenated analogs.

Properties

CAS No.

68522-08-7

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

(1R,2R)-2-bromocycloheptan-1-ol

InChI

InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2/t6-,7-/m1/s1

InChI Key

ZVAKWPYIARQXGC-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)Br)O

Canonical SMILES

C1CCC(C(CC1)Br)O

Purity

95

Origin of Product

United States

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